6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of Substituents: The ethyl, methoxyphenyl, and methyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl halides, while the methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the appropriate amine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the nitro group (if present) to convert it into an amine group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methoxyphenyl-6-methylpyrimidine: Similar structure but different substitution pattern.
6-ethyl-2-methyl-4-phenylpyrimidine: Lacks the methoxy group.
4-amino-2-methyl-6-phenylpyrimidine: Lacks the ethyl and methoxy groups.
Uniqueness
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the ethyl and methyl groups contribute to its overall stability and reactivity.
Biological Activity
The compound 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various in vitro and in vivo studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from appropriate pyrimidine precursors. The compound is synthesized through nucleophilic substitution reactions, where the ethyl and methoxy groups are introduced onto the pyrimidine ring. The detailed synthetic pathway can be summarized as follows:
- Preparation of the pyrimidine core : This involves the condensation of 2-amino-4-methylpyrimidine with suitable alkylating agents.
- Introduction of substituents : The ethyl and methoxy groups are introduced via alkylation reactions.
- Purification : The final product is purified using chromatography methods.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, derivatives with similar structures showed GI50 values ranging from 2.40 to 13.5 μM against cancer cell lines such as A549 (lung cancer) and DU145 (prostate cancer) .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | GI50 (μM) |
---|---|---|
Compound 1 | A549 | 2.40 |
Compound 2 | DU145 | 1.18 |
Compound 3 | KB | 2.03 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that the presence of a methoxy group enhances the binding affinity to specific receptors involved in tumor growth .
Antimicrobial Activity
In addition to antitumor properties, there is evidence suggesting that pyrimidine derivatives can possess antimicrobial activity. For example, compounds from a similar chemical class have been screened against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth without targeting known pathways for existing antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly impact their potency and selectivity.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methoxy group at position 4 | Increases binding affinity to target receptors |
Ethyl substitution at position 6 | Enhances cytotoxicity against tumor cells |
Variations in aryl substituents | Alters selectivity towards different biological targets |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study A : A derivative with a similar structure was evaluated for its effects on COX-2 and iNOS expression in RAW264.7 cells, showing significant inhibition compared to standard anti-inflammatory drugs like indomethacin .
- Case Study B : Another study highlighted a series of pyrimidine derivatives that exhibited selective inhibition against CSF1R with IC50 values under 5 nM, demonstrating their potential in treating cancers with aberrant CSF1R signaling .
Properties
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-11-9-14(16-10(2)15-11)17-12-5-7-13(18-3)8-6-12/h5-9H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWKXOACUQWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.